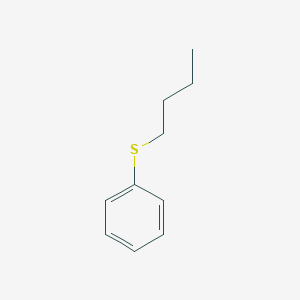
Butylthiobenzene
Description
Butylthiobenzene (C₁₀H₁₄S) is an organosulfur compound consisting of a benzene ring substituted with a butylthio (-S-C₄H₉) group. This compound is characterized by its hydrophobic alkyl chain and aromatic core, which influence its physicochemical properties, such as solubility in organic solvents and moderate volatility. While specific applications of this compound are less documented in the provided literature, its structural analogs, like benzenethiol, are widely used in organic synthesis, pharmaceuticals, and materials science .
Properties
CAS No. |
1126-80-3 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
butylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
JETFNRIIPBNRAT-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=CC=C1 |
Canonical SMILES |
CCCCSC1=CC=CC=C1 |
Other CAS No. |
1126-80-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of this compound and Analogs
Research Findings
- Reactivity : this compound’s longer alkyl chain enhances its lipophilicity, making it less reactive in polar solvents compared to benzenethiol. The thioether group (-S-) is less nucleophilic than the thiol (-SH) group in benzenethiol .
- Environmental Impact: Benzenethiol is monitored in environmental samples (e.g., EPA code 73518 for "BENZENE THIOL TOTWUG/L"), suggesting concerns about its persistence and toxicity.
- Applications : Thioethers like this compound are utilized in polymer stabilization and ligand design, whereas benzenethiol derivatives are common in pharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


